molecular formula C17H17FN2O3S B246362 1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE

1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B246362
M. Wt: 348.4 g/mol
InChI Key: NNMDXLASEIJCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a synthetic organic compound with a molecular formula of C17H17FN2O3S This compound is characterized by the presence of a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings

Preparation Methods

The synthesis of 1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzimidazole core and the introduction of the various substituents. One common synthetic route involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate alkyl halide and a base.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated aromatic compound is reacted with a suitable nucleophile.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be compared with other similar compounds, such as:

    1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid: This compound also contains a fluorophenyl and sulfonyl group but differs in its core structure and substituents.

    2-[(4-Fluorophenyl)sulfonyl]ethoxy carbonyl chloride: This compound shares the fluorophenyl and sulfonyl groups but has different functional groups and applications.

    Pyrrolidine derivatives: These compounds may have similar biological activities but differ in their core structure and substituents.

Properties

Molecular Formula

C17H17FN2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

1-(3-ethoxy-4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C17H17FN2O3S/c1-4-23-17-9-13(5-6-14(17)18)24(21,22)20-10-19-15-7-11(2)12(3)8-16(15)20/h5-10H,4H2,1-3H3

InChI Key

NNMDXLASEIJCME-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)F

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)F

Origin of Product

United States

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